3-allyl-5-(3,4-dimethylphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS3/c1-5-8-25-21(26)19-18(16-7-6-13(2)14(3)9-16)12-28-20(19)24-22(25)29-11-17-10-27-15(4)23-17/h5-7,9-10,12H,1,8,11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEZXPHKEFBHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC4=CSC(=N4)C)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thiazole vs. Isoxazole Linkers
- The thiazole-thio group in the target compound replaces the isoxazole-thio group in the analog (CAS 379249-75-9).
- Melting Points : Thiazole-containing derivatives (e.g., : 242–243°C) generally exhibit higher melting points than simpler phenyl-substituted analogs (: 205–208°C), likely due to increased molecular rigidity and intermolecular interactions .
Aryl Substituents
- The 3,4-dimethylphenyl group in the target compound may confer greater lipophilicity compared to the p-tolyl group in the isoxazole analog, influencing solubility and membrane permeability .
- Synthetic Yields : Compounds with simpler substitution patterns (e.g., 5-phenyl derivative in ) achieve higher yields (85%) than those with complex substituents (e.g., 18% in ), highlighting the challenges of introducing multiple functional groups .
Thermal Stability and Molecular Weight Trends
- Higher molecular weight compounds (e.g., : MW 531.3) exhibit elevated melting points (252–255°C), attributed to increased van der Waals forces and molecular rigidity from fused rings .
- The target compound’s thermal stability may lie between phenyl-substituted thienopyrimidines (205–208°C) and bulkier pyrazolo-pyrimidines (252–255°C), depending on its exact molecular weight and substituent arrangement .
Q & A
Q. What are the optimal synthetic routes for preparing this thieno[2,3-d]pyrimidinone derivative, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step protocols. For the thieno[2,3-d]pyrimidinone core, cyclization of 2-amino-4-substituted thiophene-3-carbonitriles with formic acid under reflux (16–18 hours) achieves yields >80% . The allyl and thiazole-thioether substituents are introduced via nucleophilic substitution or thiol-ene reactions. Solvent choice (e.g., DMF or DMSO) and catalysts (e.g., K₂CO₃ for thiolation) are critical for regioselectivity . Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How is this compound characterized structurally, and what analytical techniques are essential for confirmation?
- Methodological Answer : Structural confirmation relies on:
- 1H/13C NMR : To verify substituent integration (e.g., allyl protons at δ 5.1–5.8 ppm, thiazole methyl at δ 2.5–2.7 ppm) .
- HRMS : For molecular ion validation (e.g., [M+H]+ expected within ±0.001 Da accuracy) .
- X-ray crystallography : Resolves 3D conformation, particularly the Z/E configuration of thioether linkages .
Q. What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?
- Methodological Answer : Standard assays include:
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., MCF-7, KB) at 10–100 µM doses .
- Antimicrobial screening : Disk diffusion or microbroth dilution for bacterial/fungal strains .
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Systematically modify the 3,4-dimethylphenyl group (e.g., halogenation, methoxy derivatives) and thiazole-methylthio moiety to assess impacts on potency .
- Bioisosteric replacement : Replace the thieno[2,3-d]pyrimidinone core with quinazolinone or pyridopyrimidine scaffolds to compare target affinity .
- Pharmacokinetic profiling : LogP (HPLC), metabolic stability (liver microsomes), and plasma protein binding (equilibrium dialysis) guide lead optimization .
Q. What computational strategies are effective in predicting this compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with targets like dihydrofolate reductase (PDB: 1U72) or kinases .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- QSAR modeling : Generate 2D/3D descriptors (e.g., topological polar surface area, H-bond donors) to correlate structural features with bioactivity .
Q. How should researchers resolve contradictions in biological data between in vitro and in vivo models?
- Methodological Answer :
- Dose adjustment : Account for bioavailability differences (e.g., oral vs. IP administration) using pharmacokinetic modeling .
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites in plasma and tissues .
- Target validation : CRISPR knockdown or siRNA silencing of putative targets in animal models to confirm relevance .
Q. What strategies mitigate synthetic challenges, such as low yields in thioether bond formation?
- Methodological Answer :
- Catalyst optimization : Use Pd/Cu systems for C–S cross-coupling under inert atmospheres .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiolate intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >70% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
